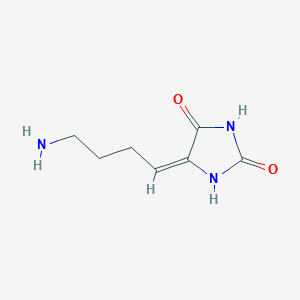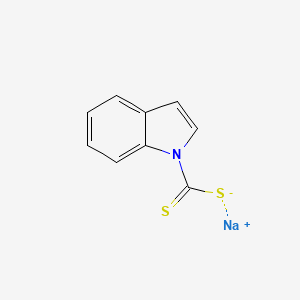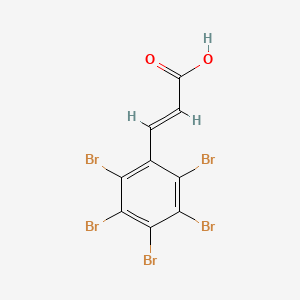![molecular formula C14H23N B12832497 2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline](/img/structure/B12832497.png)
2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline is a compound that features a unique bicyclo[1.1.1]pentane (BCP) moiety. The BCP fragment is known for its ability to add three-dimensional character and saturation to compounds, making it an attractive bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Méthodes De Préparation
The synthesis of 2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline involves several steps, starting with the construction of the bicyclo[1.1.1]pentane framework. Two practical and scalable methods for synthesizing the BCP framework are carbene insertion into the central bond of bicyclo[1.1.0]butanes and nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods allow for the installation of various substituents at the bridgehead positions of the BCP core .
Industrial production methods for this compound are still under development, as the large-scale preparation of BCP derivatives remains a challenge . recent advancements in synthetic methodologies have made it possible to access a wide array of BCP derivatives with various functional groups .
Analyse Des Réactions Chimiques
2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include radical initiators, nucleophiles, and electrophiles . For example, radical reactions involving BCP derivatives can lead to the formation of various products through regio- and diastereoselective cycloaddition reactions .
Applications De Recherche Scientifique
The unique structural properties of 2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline make it a valuable compound in scientific research. In chemistry, it serves as a bioisostere for para-substituted benzene rings, offering enhanced solubility, membrane permeability, and reduced metabolic susceptibility . In biology and medicine, BCP derivatives have been investigated for their potential as drug candidates due to their ability to improve the physicochemical and pharmacokinetic properties of lead compounds . Additionally, BCP derivatives have applications in materials science, where they are used as molecular rods, rotors, and supramolecular linker units .
Mécanisme D'action
The mechanism of action of 2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline involves its interaction with specific molecular targets and pathways. The BCP moiety’s ability to mimic the geometry and substituent exit vectors of benzene rings allows it to interact with various biological targets, such as receptors and enzymes . This interaction can lead to changes in the activity of these targets, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline is unique due to its BCP moiety, which distinguishes it from other similar compounds. Similar compounds include other BCP derivatives, such as 1,2-difunctionalized bicyclo[1.1.1]pentanes, which have been developed as mimetics for ortho/meta-substituted arenes . These compounds share the three-dimensional character and saturation of the BCP core, but differ in their specific functional groups and applications .
Propriétés
Formule moléculaire |
C14H23N |
|---|---|
Poids moléculaire |
205.34 g/mol |
Nom IUPAC |
2-(1-bicyclo[1.1.1]pentanyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline |
InChI |
InChI=1S/C14H23N/c1-2-4-13-10-15(6-5-12(13)3-1)14-7-11(8-14)9-14/h11-13H,1-10H2 |
Clé InChI |
IASLRLFNRIREBK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2CN(CCC2C1)C34CC(C3)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12832414.png)





![[(2Z)-1-Ethoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12832440.png)



![2-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylethenamine](/img/structure/B12832463.png)

![Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro-](/img/structure/B12832482.png)

